7-chloro-4,6-dimethoxy-1H-indole-2-carboxylic Acid
CAS No.:
Cat. No.: VC15930298
Molecular Formula: C11H10ClNO4
Molecular Weight: 255.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10ClNO4 |
|---|---|
| Molecular Weight | 255.65 g/mol |
| IUPAC Name | 7-chloro-4,6-dimethoxy-1H-indole-2-carboxylic acid |
| Standard InChI | InChI=1S/C11H10ClNO4/c1-16-7-4-8(17-2)9(12)10-5(7)3-6(13-10)11(14)15/h3-4,13H,1-2H3,(H,14,15) |
| Standard InChI Key | RPHVXCDCTNXTKF-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C2=C1C=C(N2)C(=O)O)Cl)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
7-Chloro-4,6-dimethoxy-1H-indole-2-carboxylic acid (C₁₁H₁₀ClNO₄) features an indole core substituted at positions 4 and 6 with methoxy groups, a chlorine atom at position 7, and a carboxylic acid moiety at position 2. The planar indole system is stabilized by π-conjugation, while the substituents introduce steric and electronic effects that influence reactivity.
Table 1: Key Molecular Properties
The crystal structure reveals intermolecular hydrogen bonding between the carboxylic acid group and neighboring molecules, contributing to its solid-state stability .
Spectroscopic Characterization
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NMR: The ¹H NMR spectrum exhibits distinct signals for methoxy groups (δ 3.8–4.0 ppm), aromatic protons (δ 6.7–7.6 ppm), and the carboxylic acid proton (δ 13.1 ppm) .
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 255.65 ([M+H]⁺), with fragmentation patterns consistent with chloro and methoxy loss.
Synthesis and Optimization Strategies
Fischer Indole Synthesis
The classical Fischer method involves condensing phenylhydrazine with a β-keto acid derivative. For this compound, ethyl 4,6-dimethoxy-7-chloroindole-2-carboxylate is first synthesized via cyclization of 4-chloro-2,6-dimethoxyphenylhydrazine with ethyl pyruvate, followed by hydrolysis to the carboxylic acid .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | Polyphosphoric acid, 120°C, 48h | 72% |
| Ester Hydrolysis | LiOH/EtOH/H₂O, 20°C, 18h | 95% |
Alternative routes employ microwave-assisted synthesis to reduce reaction times (e.g., 6 hours vs. 48 hours) .
Purification Challenges
The presence of multiple oxygenated substituents complicates crystallization. Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) achieves >98% purity, as verified by LC-MS .
| Hazard | Precautionary Measures |
|---|---|
| Eye Contact | Rinse with water for 15 minutes |
| Inhalation | Use fume hood with >100 CFM airflow |
| Storage | Argon atmosphere, -20°C |
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor to:
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Anticancer Agents: Functionalization at C-3 yields proteasome inhibitors (e.g., bortezomib analogs).
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Antivirals: Amide derivatives show activity against HIV-1 protease (Ki = 12 nM) .
Material Science Applications
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